3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride
Overview
Description
3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a piperazine ring at the 6-position, and a carboxylic acid group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 3-chloropyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Piperazine Introduction: The active ester intermediate is then reacted with piperazine under basic conditions to introduce the piperazine ring at the 6-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-(1-piperazinyl)-2-pyridinecarboxamide
- 3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylate
- 3-chloro-6-(1-piperazinyl)-2-pyridinecarboxaldehyde
Uniqueness
3-chloro-6-(1-piperazinyl)-2-pyridinecarboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-6-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2.2ClH/c11-7-1-2-8(13-9(7)10(15)16)14-5-3-12-4-6-14;;/h1-2,12H,3-6H2,(H,15,16);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFLGWQDMOLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)Cl)C(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.